

Application Notes and Protocols for GSK3368715 Hydrochloride in Mouse Xenograft Models

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Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B10823057

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These application notes provide a comprehensive overview and detailed protocols for the use of **GSK3368715 hydrochloride**, a potent Type I protein arginine methyltransferase (PRMT) inhibitor, in preclinical mouse xenograft models.

Introduction

GSK3368715 is an orally bioavailable small molecule that inhibits Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.^[1] These enzymes are crucial for post-translational modifications, specifically the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.^[1] Dysregulation of Type I PRMTs has been linked to the development and progression of various cancers, making them a compelling therapeutic target.^[2] Preclinical studies have shown that GSK3368715 possesses anti-tumor activity in a variety of cancer models, such as diffuse large B-cell lymphoma (DLBCL) and pancreatic adenocarcinoma.^[1] Notably, the anti-cancer effects of GSK3368715 may be more pronounced in tumors with a deficiency in methylthioadenosine phosphorylase (MTAP).^[1]

Data Presentation

The following tables summarize the in vivo efficacy of **GSK3368715 hydrochloride** in various mouse xenograft models.

Table 1: Efficacy of GSK3368715 in Toledo Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model

Dosage (mg/kg)	Administration Route	Tumor Growth Inhibition (TGI)	Observations
>75	Oral gavage	Tumor Regression	Significant inhibition of tumor growth leading to regression.[3]
9.375 - 150	Oral gavage	Reduced tumor volume	Dose-dependent reduction in tumor volume.[3]

Table 2: Efficacy of GSK3368715 in BxPC-3 Pancreatic Adenocarcinoma Xenograft Model

Dosage (mg/kg)	Administration Route	Tumor Growth Inhibition (TGI)
150	Oral gavage	78%
300	Oral gavage	97%

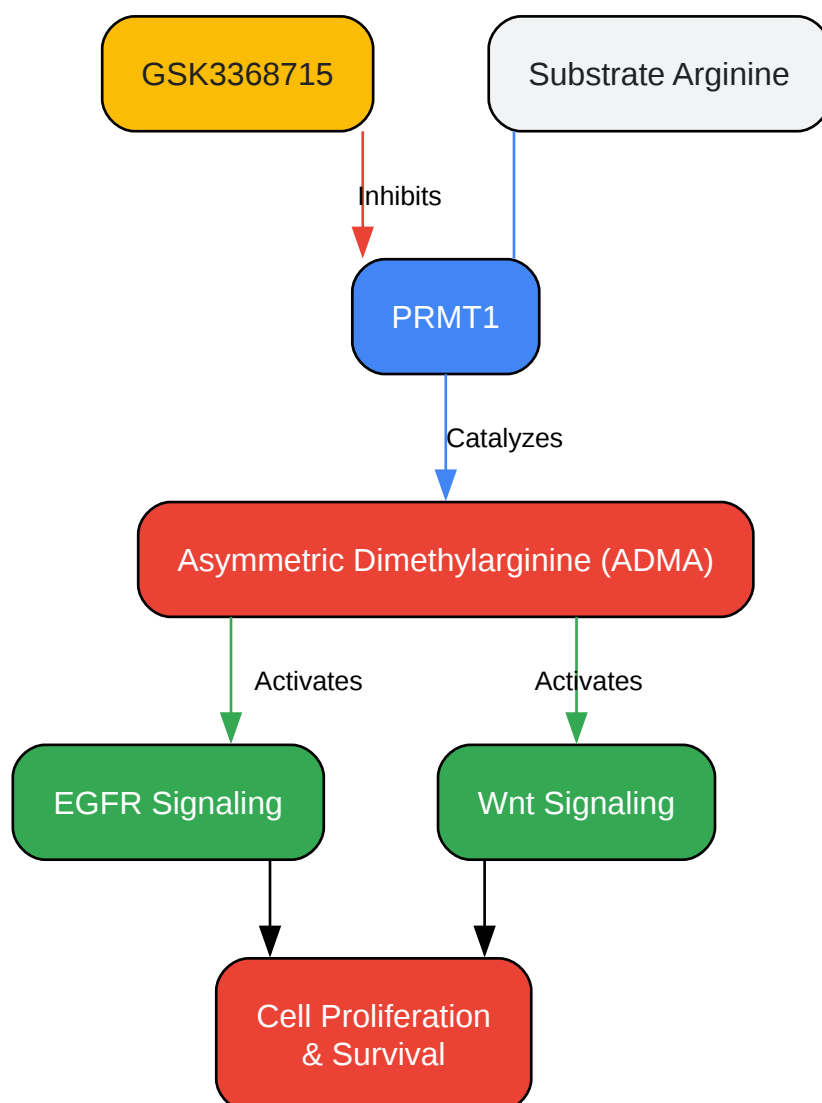
Table 3: Efficacy of GSK3368715 in Other Xenograft Models

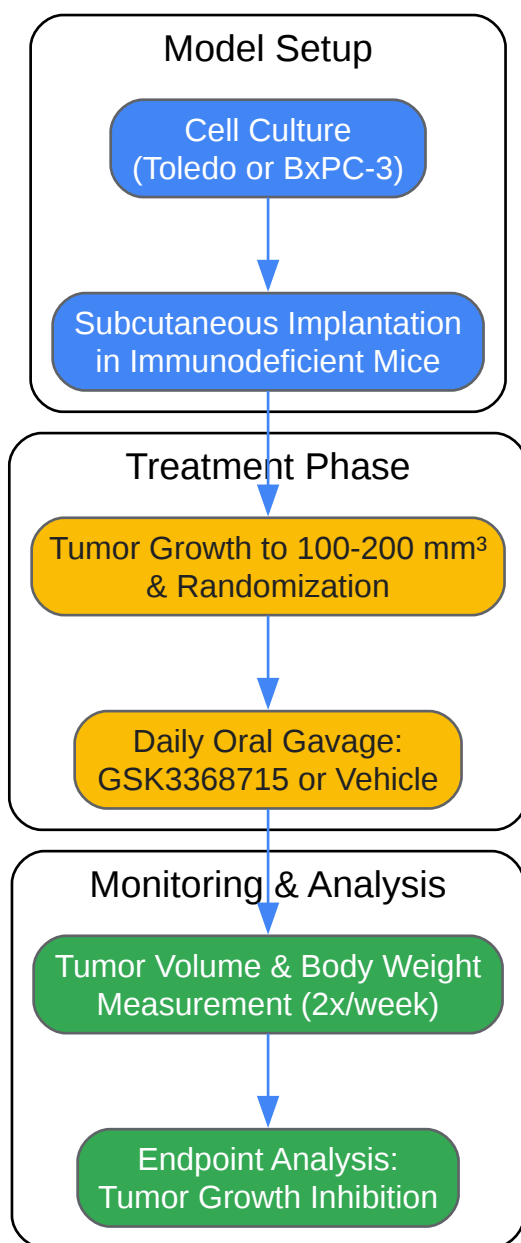
Cancer Model	Xenograft Type	Dosage (mg/kg)	Administration Route	Tumor Growth Inhibition (TGI)
ACHN Renal Carcinoma	Cell Line Xenograft	150	Oral gavage	98%
Pancreatic Adenocarcinoma	Patient-Derived Xenograft (PDX)	300	Oral gavage	>90% in a subset of animals

Signaling Pathway

GSK3368715 primarily targets Type I PRMTs, leading to the modulation of downstream signaling pathways critical in cancer progression, such as the EGFR and Wnt signaling

pathways.[2]





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